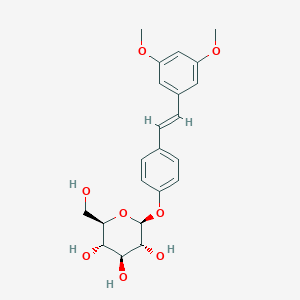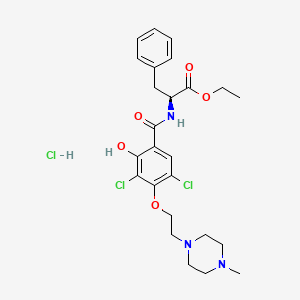![molecular formula C22H12F2O8 B8198495 5-[4-(3,5-dicarboxyphenyl)-2,5-difluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198495.png)
5-[4-(3,5-dicarboxyphenyl)-2,5-difluorophenyl]benzene-1,3-dicarboxylic acid
Overview
Description
2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid is a fluorinated terphenyl compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two fluorine atoms and four carboxylic acid groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves the Suzuki Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.
Industrial production methods for this compound may involve scaling up the Suzuki Miyaura reaction with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters under specific conditions.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate (KMnO4) can yield anhydrides, while reduction with lithium aluminum hydride (LiAlH4) can produce alcohols .
Scientific Research Applications
2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s fluorinated structure can be used to probe biological systems and study interactions with biomolecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential as a drug candidate is being explored due to its ability to interact with specific molecular targets. Its derivatives may exhibit therapeutic properties for various diseases.
Mechanism of Action
The mechanism by which 2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The compound can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological and chemical activity .
Comparison with Similar Compounds
2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid can be compared with other fluorinated terphenyl compounds, such as:
2’,4,4’‘-Tetrafluoro-1,1’4’,1’'-terphenyl: This compound has four fluorine atoms and exhibits different reactivity and properties compared to the difluoro derivative.
2’,5’-Difluoro-4,4’‘-diphenoxy-1,14’,1’'-terphenyl:
The uniqueness of 2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid lies in its specific substitution pattern and the presence of multiple carboxylic acid groups, which provide distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,5-difluorophenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F2O8/c23-17-8-16(10-3-13(21(29)30)6-14(4-10)22(31)32)18(24)7-15(17)9-1-11(19(25)26)5-12(2-9)20(27)28/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIQMKKKBHHBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2F)C3=CC(=CC(=C3)C(=O)O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


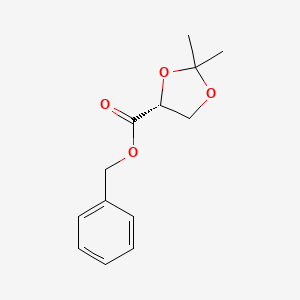

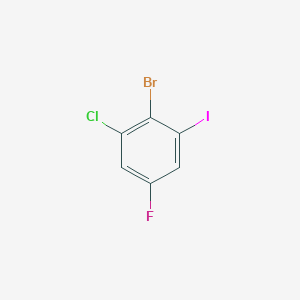
![3-phenyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8198457.png)
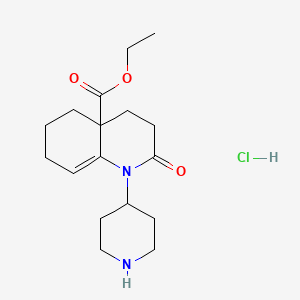
![(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8198473.png)
![5-[2-[4-[3,5-bis[4-[2-(3-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzaldehyde](/img/structure/B8198478.png)
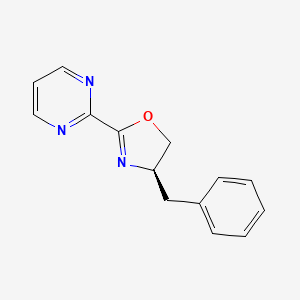
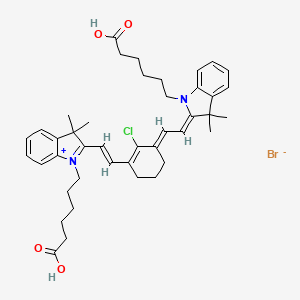
![5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198509.png)
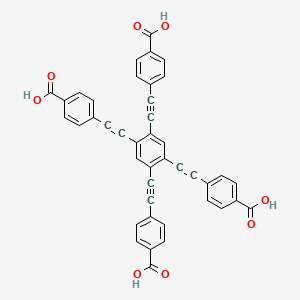
![(4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8198516.png)
